molecular formula C23H21N5O B2394804 2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide CAS No. 1206991-09-4

2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide

Cat. No. B2394804
CAS RN: 1206991-09-4
M. Wt: 383.455
InChI Key: JTUMTOXLHRQIJT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide, also known as MTSEA, is a compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been studied, providing insights into its molecular configuration and potential interactions with other molecules. For instance, the crystal structures of related (oxothiazolidin-2-ylidene)acetamides were described, which might contribute to understanding the compound's structural properties and potential applications in material sciences or drug design (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Corrosion Inhibition

Studies have shown the compound's efficacy in inhibiting corrosion, particularly in industrial settings. For instance, its influence on the inhibition of corrosion of mild steel in sulfuric acid solutions was investigated, showing excellent inhibitory effects. This implies potential applications in materials science and engineering to enhance the lifespan and safety of metal structures and components (Nasser & Sathiq, 2017).

Enzyme Inhibitory Activities

The compound has been synthesized and evaluated for its inhibition potential against various enzymes, suggesting potential therapeutic applications. For example, synthesized analogues were evaluated for their inhibition potential against bovine carbonic anhydrase and acetylcholinesterase enzymes, indicating possible applications in medical research and pharmaceutical development (Virk et al., 2018).

Antimicrobial and Hemolytic Activity

The compound's derivatives have been explored for antimicrobial activities, suggesting its potential in developing new antimicrobial agents. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed activity against selected microbial species, offering avenues for further biological screening and potential therapeutic applications (Gul et al., 2017).

properties

IUPAC Name

1-(4-methylphenyl)-N-(1-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-16-10-12-20(13-11-16)28-22(19-9-6-14-24-15-19)21(26-27-28)23(29)25-17(2)18-7-4-3-5-8-18/h3-15,17H,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMTOXLHRQIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C3=CC=CC=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide

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